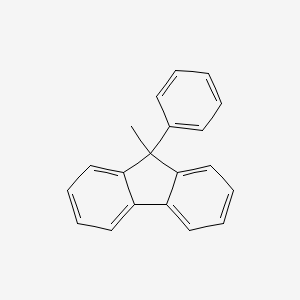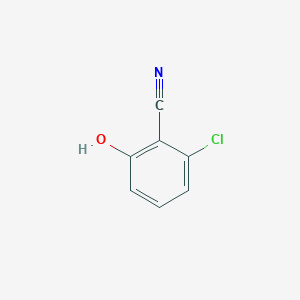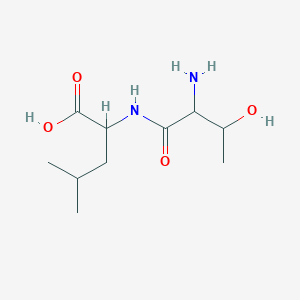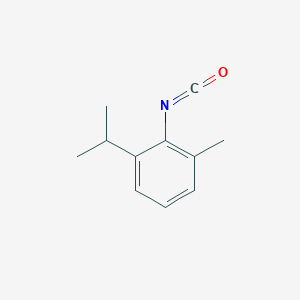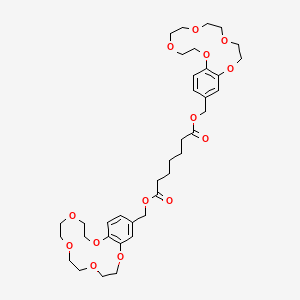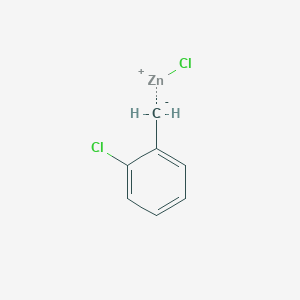
碲化铬(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(III) telluride is an inorganic chemical compound composed of the chromium (III) cation and the telluride anion . It has a shadowy gray color and a hexagonal crystal structure .
Synthesis Analysis
Chromium(III) telluride can be synthesized using molecular beam epitaxy . The growth of 2D Cr3Te4 films with monolayer thickness is demonstrated at low substrate temperatures (~100°C), compatible with Si CMOS technology .Molecular Structure Analysis
Chromium(III) telluride has a hexagonal crystal structure . The surface atoms of the compound arrange themselves in a hexagonal pattern .Chemical Reactions Analysis
In basic solution, hydrogen peroxide oxidizes Cr(III) to Cr(VI) . This reaction is significant as it represents a potential pathway for the oxidation of Chromium(III) telluride.Physical And Chemical Properties Analysis
Chromium(III) telluride has a molar mass of 486.792 and appears as a dark gray powder . It has a density of 6.6-7.0 g/cm3 and a melting point of approximately 1300 °C . Its solubility in water is negligible .科学研究应用
Magnetic Properties and Strain Tunability
Chromium tellurides, particularly in their two-dimensional forms, have gained attention for their high Curie temperatures and diverse magnetic properties. Research has shown that the magnetic ordering of ultrathin chromium tellurides is structure-dependent and can be modulated by external strain. This includes long-range stable magnetism with varying Curie temperatures and ferromagnetic-to-antiferromagnetic transitions induced by specific types of strain. These findings are significant for understanding the diverse magnetic properties of chromium tellurides observed in experiments and have implications for spintronic applications (Zhou et al., 2021).
Integration in Magnetic Topological Insulator Heterostructures
Chromium telluride compounds, like Cr2Te3, are promising for integration with magnetic topological insulators due to their compatible crystal structure and element composition. Recent studies have demonstrated the successful growth of high-quality Cr2Te3 thin films with perpendicular magnetic anisotropy, which is important for advanced quantum device applications. This research contributes to the refinement of physical models for the magnetic ordering in Cr2Te3 thin films (Burn et al., 2019).
Anisotropic Magnetoresistance in Spintronics
The anisotropic magnetoresistance (AMR) of ferromagnetic CrTe single crystal flakes has been studied, showing promising results for spintronic applications. These flakes exhibit an easy magnetization axis and a significant AMR ratio, comparable to general magnetic transition metals and alloys. This property suggests that CrTe single crystal flakes could be valuable in the field of spintronics (Sun et al., 2022).
Environmental Interactions and Bioremediation
Chromium, including its trivalent form as in chromium(III) telluride, is a highly toxic metal for microorganisms and plants. It has become a significant environmental pollutant due to industrial use. The resistance mechanisms displayed by microorganisms and plants include biosorption, reduction of Cr(VI) to Cr(III), and chromate efflux. Some of these systems are proposed as biotechnological tools for Cr pollution bioremediation (Cervantes et al., 2001).
Semiconductor Radiation Detectors
Chromium tellurides, along with cadmium telluride (CdTe) and cadmium zinc telluride (CdZnTe), have attracted interest as X-ray and gamma-ray detectors. They are efficient, have good room-temperature performance, and are suited for compact detection systems. This research reviews the material properties, device characteristics, and major applications, particularly in astrophysical and medical fields (Sordo et al., 2009).
安全和危害
未来方向
The realization of long-range magnetic ordering in two-dimensional (2D) systems like Chromium(III) telluride can potentially revolutionize next-generation information technology . The successful fabrication of crystalline Cr3Te4 monolayers with room temperature ferromagnetism is a significant step in this direction . Future investigations could leverage the intricate interplay between chromium and mitochondrial ATP synthase .
属性
InChI |
InChI=1S/2Cr.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJHBRMODJKXLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Te3 |
Source


|
| Record name | chromium(III) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(III) telluride | |
CAS RN |
12053-39-3 |
Source


|
| Record name | Dichromium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

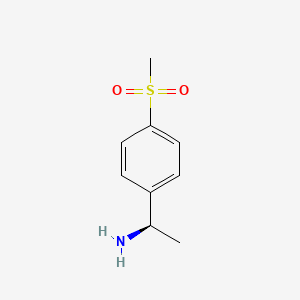
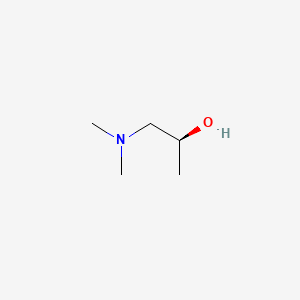
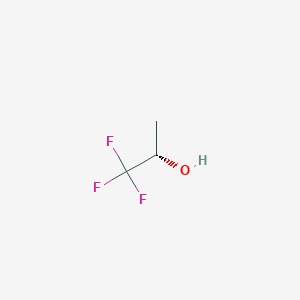
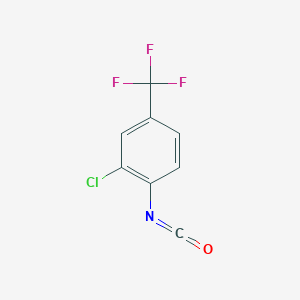
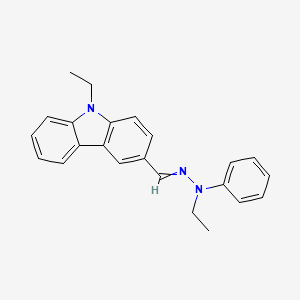
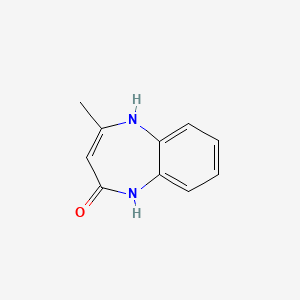
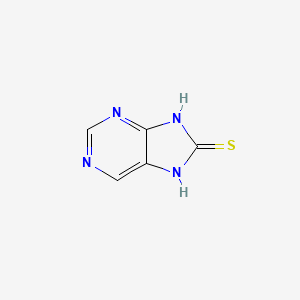
![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)
